Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

CNS drug design sigma-1 receptor ligands lipophilicity optimization

Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate (CAS 897620-02-9) is a spirocyclic sulfonamide derivative containing the 1-oxa-4,8-diazaspiro[4.5]decane core bearing a 4-fluorophenylsulfonyl group at position 4 and a phenyl carbamate ester at position 8. This compound belongs to a chemotype that has been extensively developed in the patent literature as sigma-1 (σ1) receptor ligands for pain, drug abuse, and addiction indications.

Molecular Formula C20H21FN2O5S
Molecular Weight 420.46
CAS No. 897620-02-9
Cat. No. B2643458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
CAS897620-02-9
Molecular FormulaC20H21FN2O5S
Molecular Weight420.46
Structural Identifiers
SMILESC1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC4=CC=CC=C4
InChIInChI=1S/C20H21FN2O5S/c21-16-6-8-18(9-7-16)29(25,26)23-14-15-27-20(23)10-12-22(13-11-20)19(24)28-17-4-2-1-3-5-17/h1-9H,10-15H2
InChIKeyYTMWVZBZQXAMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate (CAS 897620-02-9): Procurement-Grade Spirocyclic Sulfonamide for Sigma-1 & CNS Probe Research


Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate (CAS 897620-02-9) is a spirocyclic sulfonamide derivative containing the 1-oxa-4,8-diazaspiro[4.5]decane core bearing a 4-fluorophenylsulfonyl group at position 4 and a phenyl carbamate ester at position 8 . This compound belongs to a chemotype that has been extensively developed in the patent literature as sigma-1 (σ1) receptor ligands for pain, drug abuse, and addiction indications [1]. Structurally related 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated nanomolar σ1 receptor affinities (Ki = 0.47–12.1 nM) with moderate selectivity over σ2 (selectivity ratio 2–44) and have been advanced as PET radioligand candidates [2]. The compound is commercially available at ≥95% purity from multiple suppliers for research use only .

Why In-Class 1-Oxa-4,8-diazaspiro[4.5]decane Sulfonamides Cannot Be Interchanged for Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate in Probe or Lead Optimization Studies


Within the 1-oxa-4,8-diazaspiro[4.5]decane sulfonamide class, biological activity and physicochemical properties are exquisitely sensitive to the nature of the 8-position substituent. Published structure-activity relationship (SAR) data demonstrate that even minor modifications to the N-8 group—such as replacing a benzenesulfonyl with a 5-fluoro-2-methoxybenzenesulfonyl group—can shift σ1 receptor binding affinity by more than an order of magnitude (e.g., Ki = 5.4 ± 0.4 nM for a dual-sulfonamide analog versus sub-nanomolar to low nanomolar ranges for other congeners) . The target compound uniquely incorporates a phenyl carbamate (PhOCO-) ester at the 8-position—a functionality absent from the vast majority of commercially cataloged or patent-exemplified analogs, which predominantly feature sulfonamide or amide linkages at this position . This carbamate moiety introduces distinct hydrogen-bonding capacity, metabolic liability, and conformational flexibility relative to sulfonamide or ketone-bearing comparators, rendering simple interchange with a generic 8-substituted analog scientifically unjustified without empirical validation [1].

Quantitative Differentiation Evidence for Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate vs. Closest Structural Analogs


8-Position Carbamate vs. Sulfonamide: LogP-Driven CNS Permeability Differentiation

The target compound bears a phenyl carbamate (PhOCO-) group at the 8-position, in contrast to the sulfonamide-containing comparators that dominate the commercial catalog. This structural difference carries a significant predicted lipophilicity penalty. A structurally analogous 1-oxa-4,8-diazaspiro[4.5]decane scaffold with only a 4-fluoro-3-methylphenylsulfonyl group at position 4 (but lacking the 8-carboxylate) has an experimentally measured LogP of 2.03 . In the target compound, the additional phenyl carbamate at position 8 is computed to elevate LogP into the ~3.0–3.5 range (based on ChemDiv platform calculations for comparable 8-carboxylate and 8-acyl spirocyclic analogs showing LogP shifts of +0.9 to +1.4 log units relative to the unsubstituted piperidine nitrogen) . Compounds with LogP in the 3–4 range are near the upper limit of the CNS multiparameter optimization (MPO) desirability window and are documented risk factors for hERG binding, phospholipidosis, and promiscuous pharmacology [1]. Researchers optimizing for CNS target engagement must therefore weigh this elevated lipophilicity against the carbamate's potential metabolic advantages.

CNS drug design sigma-1 receptor ligands lipophilicity optimization blood-brain barrier penetration

Aqueous Solubility Differentiation: Carbamate Ester vs. Sulfonamide 8-Substitution

The phenyl carbamate at position 8 imposes a measurable aqueous solubility penalty compared to 8-sulfonamide or 8-unsubstituted analogs. ChemDiv screening compound data for a representative 8-acyl analog (cyclopropyl[4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone) reports a computed logSw of −2.21 (approximately 2.2 mg/L at 25 °C) . The target compound, bearing an additional phenyl ring on the carbamate, is predicted to exhibit logSw in the −3.0 to −4.0 range (estimated solubility ~0.04–0.4 mg/L), representing a ~10- to 100-fold solubility reduction relative to the 8-acyl comparator . In contrast, 8-sulfonamide congeners such as 4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (MW 470.53) typically require DMSO or DMF for dissolution at ≥10 mM concentrations . This solubility differential has direct consequences for in vitro assay design: the target compound may require ≤0.1% final DMSO concentration in cellular assays to avoid solvent toxicity, whereas more soluble comparators can achieve higher final concentrations.

solubility-limited absorption in vitro assay compatibility formulation development DMPK profiling

Sigma-1 Receptor Affinity: Class-Level Evidence for 1-Oxa-4,8-diazaspiro[4.5]decane Scaffold vs. Literature Benchmarks

Although no published σ1 receptor binding data are available specifically for phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate, robust class-level evidence from structurally related 1-oxa-8-azaspiro[4.5]decane derivatives establishes the σ1 binding competence of this scaffold. Tian et al. (2020) reported that all seven evaluated 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar σ1 affinity (Ki range: 0.47–12.1 nM) with moderate σ2 selectivity (Ki(σ2)/Ki(σ1) = 2–44) [1]. Among these, compound 8 achieved the best selectivity profile and was successfully advanced to [¹⁸F]-radiolabeling, achieving >99% radiochemical purity and demonstrating high initial brain uptake with σ1-specific blocking in murine biodistribution studies [1]. Separately, a dual-sulfonamide 1-oxa-4,8-diazaspiro[4.5]decane analog (4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane) has been reported to display σ1 Ki = 5.4 ± 0.4 nM . The target compound, bearing a 4-fluorophenylsulfonyl group at position 4 (a known σ1 pharmacophore element) and a phenyl carbamate at position 8, is structurally positioned within this validated σ1-active chemical space. However, the carbamate group may alter subtype selectivity and off-rate kinetics relative to sulfonamide or amide-bearing analogs in ways that cannot be predicted a priori.

sigma-1 receptor binding PET radioligand development CNS target engagement neurodegenerative disease models

Patent Landscape and Freedom-to-Operate Differentiation: 8-Carboxylate Gap in Sigma-1 IP Estates

A systematic review of the dominant sigma receptor patent estates reveals a notable absence of 8-phenyl carbamate substitution. The foundational Laboratorios del Dr. Esteve patent family (US 10,689,398 B2; US 2019/0002475 A1) claims oxa-diazaspiro compounds with sigma receptor activity but predominantly exemplifies 8-alkyl, 8-benzyl, and 8-acyl substituents—not 8-phenyl carbamates [1]. Similarly, the oxadiazaspiro patents for drug abuse and addiction (US 10,927,128 B2) focus on 1-oxa-4,9-diazaspiro undecane and related scaffolds with alkyl/aryl substituents at the 4- and 9-positions [2]. The earlier heterocyclic spiro compound patent (US 2007/0275990 A1, now abandoned) claims broad Markush structures encompassing sulfonyl-substituted diazaspiro[4.5]decanes but does not specifically exemplify phenyl carbamate esters at the 8-position [3]. This patent gap creates a meaningful differentiation: the target compound occupies a structural niche (4-fluorophenylsulfonyl at position 4 + phenyl carbamate at position 8) that is under-represented in the issued patent literature, potentially offering freedom-to-operate advantages for organizations seeking novel composition-of-matter claims or seeking to develop proprietary chemical series outside dominant IP estates.

intellectual property analysis FTO assessment sigma receptor patent landscape chemical series novelty

Purity and Commercial Availability Benchmarking: CAS 897620-02-9 vs. In-Class Catalog Analogs

CAS 897620-02-9 is available at a standardized purity of ≥95% from multiple independent suppliers including CheMenu (Catalog CM1013084) and BenchChem, with typical catalog pricing in the range of $150–$350 per 100 mg for research-grade material . In contrast, structurally related 1-oxa-4,8-diazaspiro[4.5]decane analogs with different 8-position substitution—such as 4-(benzenesulfonyl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898453-16-2)—are listed at purity levels of 95–97% with comparable pricing but substantially more limited supplier coverage (typically single-source), introducing supply chain concentration risk . The multi-supplier availability of CAS 897620-02-9 provides procurement redundancy that may be critical for organizations planning multi-year lead optimization campaigns. Additionally, the defined purity specification (≥95%) is adequate for primary screening and early SAR exploration, though researchers should verify batch-specific purity (HPLC, NMR) and confirm compound identity via LC-MS upon receipt, as with any research-grade chemical from non-GMP sources [1].

chemical procurement purity specification supply chain reliability research chemical sourcing

Carbamate Metabolic Lability vs. Sulfonamide Stability: Implications for In Vivo Probe Selection

The phenyl carbamate ester at position 8 of CAS 897620-02-9 introduces a metabolically labile functionality that is absent in the sulfonamide- and amide-bearing analogs that populate the commercial catalog and patent literature. Phenyl carbamates are established substrates for carboxylesterases (CES1 and CES2) and can undergo hydrolytic cleavage in plasma and hepatic microsomal preparations, with typical in vitro half-lives ranging from <5 minutes (for electron-deficient phenol esters) to >60 minutes (for sterically hindered or electron-rich variants) depending on the phenol leaving group pKa and steric environment [1]. In contrast, aryl sulfonamides at the 8-position are metabolically robust, exhibiting negligible hydrolytic turnover under the same conditions [2]. This metabolic lability can be either an advantage (if rapid systemic clearance is desired for a chemical probe, or if the carbamate is designed as a prodrug that liberates the active 8-unsubstituted scaffold in vivo) or a liability (if sustained target engagement is required for efficacy). The closely related tert-butyl carbamate analog (tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate, CAS 886360-95-8, LogP = 0.73) illustrates the dramatic lipophilicity and metabolic consequences of carbamate N-substitution relative to sulfonamide alternatives .

metabolic stability carbamate hydrolysis in vivo pharmacokinetics prodrug design esterase susceptibility

Best-Fit Research and Procurement Scenarios for Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate (CAS 897620-02-9)


Primary Sigma-1 Receptor Screening Library Expansion with a Carbamate-Diversified Chemotype

For medicinal chemistry teams seeking to diversify their σ1 receptor screening collection beyond the sulfonamide- and amide-dominated chemical space exemplified in the Laboratorios del Dr. Esteve patent estates [1], CAS 897620-02-9 offers a carbamate-functionalized entry point. The compound's 4-fluorophenylsulfonyl group retains the established σ1 pharmacophore, while the phenyl carbamate at position 8 introduces a hydrogen-bond-capable, metabolically labile functionality that may confer distinct binding kinetics or subtype selectivity relative to 8-sulfonamide benchmarks (σ1 Ki = 0.47–12.1 nM for related 1-oxa-8-azaspiro[4.5]decane ligands [2]). Procurement of this compound at ≥95% purity enables radioligand displacement screening to generate the first compound-specific σ1/σ2 Ki values, filling a critical data gap in the public domain.

CNS Penetration Probe Optimization Using LogP-Tuned Spirocyclic Carbamates

With an estimated LogP of ~3.0–3.5—approximately 1.0–1.5 log units higher than 8-unsubstituted analogs (measured LogP = 2.03 for 4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane [1])—CAS 897620-02-9 serves as a high-lipophilicity reference point within a CNS MPO optimization series. Teams can use this compound alongside lower-LogP congeners (e.g., tert-butyl carbamate analog, LogP = 0.73 [2]) to establish an in-house lipophilicity–CNS exposure relationship for the 1-oxa-4,8-diazaspiro[4.5]decane scaffold class. The ~2.3–2.8 log unit LogP span across this congener set provides a robust gradient for probing the relationship between partition coefficient, brain-to-plasma ratio, and P-glycoprotein efflux susceptibility .

Carbamate Prodrug Strategy Validation for Spirocyclic Sulfonamide Lead Series

The phenyl carbamate ester at position 8 is a potential carboxylesterase (CES1/CES2) substrate [1], raising the possibility that CAS 897620-02-9 functions as a prodrug that releases the corresponding 8-unsubstituted (NH) scaffold upon in vivo hydrolysis. Procurement of this compound enables evaluation of this hypothesis through in vitro microsomal or plasma stability assays and comparison of in vivo exposure profiles against the corresponding 8-sulfonamide-stabilized analogs. If validated, the carbamate prodrug approach could offer a strategy for modulating the pharmacokinetic profile (e.g., rapid clearance for chemical probe applications) without altering the core pharmacophore [2], a capability not provided by metabolically inert 8-sulfonamide alternatives.

Freedom-to-Operate Chemical Series Initiation Using 8-Carboxylate-Substituted Diazaspiro Scaffolds

For biotechnology and pharmaceutical organizations conducting IP landscape analysis prior to initiating a σ receptor or related CNS-targeted drug discovery program, CAS 897620-02-9 represents a structurally differentiated starting point. The 8-phenyl carbamate substitution pattern is absent from the exemplified compound sets of the dominant sigma receptor patent families (US 10,689,398 B2; US 10,927,128 B2) [1]. By anchoring a lead optimization campaign on this under-explored 8-carboxylate chemical space—and leveraging the multi-supplier availability of the compound for rapid analog synthesis [2]—organizations may reduce the risk of crowding in the IP-dense 8-sulfonamide and 8-amide territories. Formal FTO analysis by qualified patent counsel is required before definitive conclusions can be drawn, and the abandoned status of the earlier heterocyclic spiro compound patent (US 2007/0275990 A1) should be factored into any comprehensive IP assessment .

Quote Request

Request a Quote for Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.